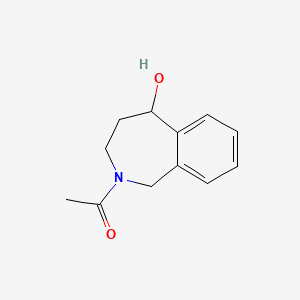

1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one

Description

1-(5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one (CAS: 1432680-96-0) is a benzazepine derivative with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.26 g/mol. Its IUPAC name reflects a fused bicyclic structure comprising a seven-membered azepine ring fused to a benzene ring, substituted with a hydroxyl group at position 5 and an acetyl moiety at position 2 . The compound is characterized by the SMILES string CC(=O)N1CCC(C2=CC=CC=C2C1)O, indicating the ketone functional group and hydroxyl substitution.

Structurally, the molecule adopts a partially saturated benzazepine backbone, enabling conformational flexibility. This compound is commercially available as a powder, typically stored at 4°C, though detailed safety and pharmacological data remain undisclosed .

Properties

IUPAC Name |

1-(5-hydroxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5,12,15H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPBWBQLUPNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C2=CC=CC=C2C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is the muscarinic (M3) receptors . These receptors are a type of muscarinic acetylcholine receptor that play a crucial role in various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.

Mode of Action

This compound acts as a selective antagonist of the M3 receptors. Antagonists are substances that inhibit the function of the receptors they bind to. In this case, the compound binds to the M3 receptors, preventing them from being activated by their natural ligand, acetylcholine. This results in a decrease in the physiological responses mediated by these receptors.

Biochemical Pathways

The antagonism of M3 receptors by this compound affects the cholinergic pathway . The cholinergic pathway is involved in numerous physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By inhibiting the activation of M3 receptors, this compound can modulate these processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of physiological processes mediated by M3 receptors. By acting as a selective antagonist, this compound can decrease the activation of these receptors, thereby modulating associated physiological responses.

Biochemical Analysis

Biochemical Properties

1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has been identified as a potential selective antagonist of muscarinic (M3) receptors. This suggests that it interacts with these receptors, which are proteins, and can influence biochemical reactions involving these proteins.

Cellular Effects

The compound’s antagonistic action on muscarinic (M3) receptors suggests that it can influence various types of cells and cellular processes. For instance, it may impact cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism.

Biological Activity

1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is a compound belonging to the benzazepine class, characterized by its unique bicyclic structure and the presence of both hydroxy and carbonyl functional groups. Its molecular formula is C₁₂H₁₅NO₂ with a molecular weight of 205.26 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor in organic synthesis.

The structural features of this compound include:

- Hydroxy Group : Present at the 5-position, which may influence its interaction with biological targets.

- Carbonyl Group : Located at the ethanone position, contributing to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds within the benzazepine family exhibit various biological activities including dopaminergic effects, potential anti-Parkinsonian activity, and interactions with muscarinic receptors. The specific biological activities of this compound are still under investigation but can be inferred from related compounds.

Table 1: Comparison of Biological Activities of Related Benzazepines

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 7-Hydroxybenzazepine | Dopaminergic activity | |

| 5-Hydroxy-N-methylbenzazepine | Altered pharmacokinetics | |

| 6-Hydroxybenzazepine | Muscarinic receptor antagonism |

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems. Similar compounds have been shown to interact with dopamine receptors and have implications in treating neurodegenerative diseases. The presence of the hydroxy group suggests potential for hydrogen bonding with receptor sites, enhancing binding affinity and selectivity.

Case Studies and Research Findings

Several studies have explored the biological implications of related benzazepines:

- Dopaminergic Activity : A study highlighted that certain substituted benzazepines exhibited significant dopaminergic activity in animal models, suggesting potential applications in treating Parkinson's disease .

- Muscarinic Receptor Antagonism : Research into the synthesis of tetrahydrobenzazepin derivatives indicated that modifications to the benzazepine structure could yield selective muscarinic receptor antagonists .

- Antiparasitic Activity : Some derivatives have shown promising antiparasitic properties in vitro against pathogens such as Entamoeba histolytica and Giardia intestinalis, indicating a broader spectrum of biological activity that could be explored for therapeutic applications .

Scientific Research Applications

Potential Therapeutic Uses

Research indicates that derivatives of tetrahydrobenzazepines exhibit a range of biological activities. Specifically, 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has been studied for its potential as:

- Muscarinic Receptor Antagonists : Compounds in this class have shown promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by blocking muscarinic receptors involved in bronchoconstriction .

Neuropharmacological Effects

The compound's structure suggests it may interact with neurotransmitter systems. Tetrahydrobenzazepine derivatives have been investigated for their effects on:

- Dopaminergic Activity : Some studies suggest that these compounds may influence dopamine pathways, which could be beneficial in treating disorders like Parkinson's disease or schizophrenia .

Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of tetrahydrobenzazepine explored their activity as selective muscarinic receptor antagonists. The research highlighted the successful synthesis of several analogs and their evaluation for receptor binding affinity and functional activity . This work underscores the importance of structural modifications in enhancing biological activity.

Pharmacological Screening

In another investigation, the pharmacological profiles of synthesized tetrahydrobenzazepine derivatives were assessed for their effects on central nervous system (CNS) activity. The results indicated that certain derivatives exhibited anxiolytic and antidepressant-like effects in animal models . This suggests potential applications in treating mood disorders.

Chemical Reactions Analysis

N-Acylation and Amide Reduction

This reaction sequence introduces alkyl groups to the benzazepine nitrogen:

-

N-Acylation : Reacting the parent benzazepine with acylating agents (e.g., Boc-anhydride) under basic conditions forms protected intermediates .

-

Amide Reduction : Borane-THF complex reduces the amide to a secondary amine, enabling subsequent alkylation .

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| Boc-anhydride, Et₃N, CH₂Cl₂, 18 h | Boc-protected benzazepine | 86% | |

| BH₃·THF, THF, 24 h | 2-Butyl-5-cyclobutyl-5-hydroxytetrahydrobenzazepin-4-one | 68% |

Hydroxylation and Oxidation

The hydroxyl group at position 5 undergoes selective oxidation:

-

Hydroxylation : Mercury(II) oxide/boron trifluoride etherate in THF converts dithiane-protected intermediates to ketones .

-

Oxidation : Milder oxidants (e.g., PCC) transform alcohols to ketones without over-oxidation .

| Substrate | Oxidizing System | Product | Yield | Citation |

|---|---|---|---|---|

| Dithiane-protected benzazepine | HgO, BF₃·OEt₂, H₂O, THF | 2-tert-Butoxycarbonyl-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one | 86% |

N-Alkylation via Reductive Amination

Secondary amines are functionalized through reductive amination:

-

Condensation : Benzaldehyde reacts with the amine in THF.

-

Reduction : Sodium triacetoxyborohydride selectively reduces the imine intermediate .

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| Benzaldehyde, NaBH(OAc)₃, THF | 2-Phenylmethyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine | 15% |

Ring-Closing Metathesis (RCM)

Olefin metathesis constructs the benzazepine core:

-

Catalyst : Grubbs II catalyst facilitates cyclization of dienyl sulfonamides.

-

Subsequent Modifications : Hydroxylation and oxidation steps refine the scaffold .

| Starting Material | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Dienyl N-(2-nitrophenyl)sulfonamide | Grubbs II (5 mol%), CH₂Cl₂, reflux | 2,3-Dihydro-[1H]-2-benzazepine | 60% |

Key Reactivity Trends

-

Steric Hindrance : The 5-hydroxy group directs regioselectivity in oxidation and alkylation reactions .

-

Protection Strategies : Boc and tosyl groups stabilize intermediates during multi-step syntheses .

-

Limitations : Attempts to introduce cycloalkyl groups at position 5 via hydroxylation intermediates showed low efficiency (<20% yield) .

This compound’s reactivity profile highlights its utility as a scaffold for neuropharmacological agents, though challenges remain in achieving high yields for certain derivatizations.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Ring Heteroatoms: The target compound contains a nitrogen atom in the azepine ring, whereas benzothiazepine derivatives (e.g., ) incorporate sulfur, enhancing lipophilicity and altering electronic properties.

Substituent Effects :

- Hydroxyl groups (as in the target compound and ) enhance solubility and enable hydrogen bonding, critical for enzyme interactions.

- Chloro and methyl substituents (e.g., ) modulate steric bulk and electron distribution, influencing pharmacokinetics and target selectivity.

Crystallographic and Conformational Analysis

- Target Compound: No crystallographic data is available, but related benzazepines exhibit puckered conformations due to partial saturation. Ring puckering coordinates (e.g., Cremer-Pople parameters) could predict dominant conformers .

- Benzodiazepines : Structures like adopt boat or chair conformations in crystal lattices, stabilized by hydrogen bonds and π-π interactions .

Q & A

Basic: What are the optimal synthetic routes for 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Aldol Condensation : Reacting hydroxy-substituted acetophenone derivatives with aldehydes (e.g., thiophene-2-carbaldehyde) in the presence of NaOH to form chalcone intermediates .

- Cyclization : Using hydrazine hydrate in glacial acetic acid to convert chalcones to pyrazoline derivatives .

- Functional Group Modifications : Reduction of nitro groups (e.g., sodium dithionite) and cyclization with reagents like carbon disulfide/KOH for benzoxazole formation .

Optimization Tips : - Use microwave-assisted synthesis (160°C) to accelerate cyclization steps and improve yields .

- Purification via flash chromatography (methanol/water) ensures high purity .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the benzazepine ring and substituent positions. For example, pyrazoline protons appear as doublets of doublets (δ 3.0–4.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and hydrogen-bonding networks .

- IR Spectroscopy : Detects functional groups like C=O (1680–1720 cm⁻¹) and OH (3200–3500 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s bioactivity and binding mechanisms?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like mycobacterial enzymes (e.g., enoyl-acyl carrier protein reductase) .

- QSAR Studies : Correlate substituent properties (e.g., electron-withdrawing groups on the benzazepine ring) with antitubercular activity using descriptors like logP and HOMO-LUMO gaps .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues (e.g., Thr196 in InhA) for binding .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Orthogonal Assays : Validate MIC values (e.g., against M. tuberculosis H37Rv) using resazurin microtiter and CFU counting to confirm bacteriostatic vs. bactericidal effects .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if inconsistent activity stems from rapid metabolism .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing thiophene with benzofuran) to isolate pharmacophore contributions .

Advanced: How is the conformational flexibility of the benzazepine ring analyzed experimentally and computationally?

Methodological Answer:

- X-ray Diffraction : SHELXL refines puckering parameters (e.g., Cremer-Pople coordinates) to quantify deviations from planarity .

- DFT Calculations : Gaussian 09 computes energy barriers for ring inversion pathways (e.g., boat-to-chair transitions) using B3LYP/6-31G(d) .

- NMR NOE Studies : Detect through-space interactions between axial/equatorial protons to infer dominant conformers in solution .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

Methodological Answer:

- Core Modifications : Vary substituents on the benzazepine ring (e.g., –OCH₃ vs. –NO₂) to assess electronic effects on target binding .

- Side Chain Engineering : Introduce alkyl/aryl groups (e.g., 1,3,4,5-tetrahydro-1-propyl derivatives) to enhance lipophilicity and blood-brain barrier penetration .

- In Vivo Testing : Evaluate pharmacokinetics (Cmax, T½) in murine models after oral administration (10–50 mg/kg doses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.